molecular formula C18H27N3O2 B2486192 1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one CAS No. 2379972-13-9

1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one

Cat. No. B2486192
M. Wt: 317.433
InChI Key: WKLJNNMLWQDAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one, also known as CR845, is a novel kappa opioid receptor agonist that has been extensively studied for its potential therapeutic applications in various medical conditions.

Mechanism Of Action

1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one exerts its effects through the activation of kappa opioid receptors, which are primarily located in the central and peripheral nervous systems. Activation of these receptors leads to the inhibition of neurotransmitter release, resulting in analgesia, anti-pruritic effects, and modulation of mood.

Biochemical And Physiological Effects

1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one has been shown to have analgesic effects in various animal models of pain, including inflammatory pain, neuropathic pain, and visceral pain. It has also been shown to have anti-pruritic effects in animal models of chronic itch. Additionally, 1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.

Advantages And Limitations For Lab Experiments

One advantage of using 1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one in lab experiments is its high selectivity for kappa opioid receptors, which reduces the potential for off-target effects. Additionally, 1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one has been shown to have a low potential for abuse or addiction, making it a safer alternative to traditional opioid analgesics. However, one limitation of using 1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

For 1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one research include further exploration of its therapeutic potential in various medical conditions, including pain, pruritus, and mood disorders. Additionally, the development of new formulations and delivery methods for 1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one may improve its pharmacokinetics and bioavailability. Further studies are also needed to investigate the potential long-term effects of 1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one and its safety profile.

Synthesis Methods

The synthesis of 1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one involves the reaction of 6-Cyclobutylpyrimidin-4-amine with 4-(Chloromethyl)-1-methylpiperidine hydrochloride in the presence of a base, followed by N-alkylation with 2-methylpropan-1-one. The final product is obtained after purification through chromatography and recrystallization.

Scientific Research Applications

1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one has been studied for its potential therapeutic applications in various medical conditions such as acute and chronic pain, pruritus, and mood disorders. It has been shown to have analgesic effects without the potential for abuse or addiction, making it a promising alternative to traditional opioid analgesics. 1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one has also been shown to have anti-pruritic effects, making it a potential treatment option for chronic itch. Additionally, it has been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-13(2)18(22)21-8-6-14(7-9-21)11-23-17-10-16(19-12-20-17)15-4-3-5-15/h10,12-15H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLJNNMLWQDAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)COC2=NC=NC(=C2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpropan-1-one

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